molecular formula C17H12BrNO3S B5351562 5-(3-bromo-4,5-dihydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

5-(3-bromo-4,5-dihydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

Cat. No. B5351562
M. Wt: 390.3 g/mol
InChI Key: MUQKQSJCEVWZCU-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromo-4,5-dihydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 5-(3-bromo-4,5-dihydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of ROS and pro-inflammatory cytokines, which play a significant role in the development of various diseases. Additionally, the compound has been found to exhibit potent antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-(3-bromo-4,5-dihydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 5-(3-bromo-4,5-dihydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. One of the most significant directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of the compound fully. Moreover, the potential applications of this compound in other fields such as agriculture and cosmetics need to be explored further.

Synthesis Methods

5-(3-bromo-4,5-dihydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one can be synthesized through various methods. One of the most common methods involves the condensation of 3-bromo-4,5-dihydroxybenzaldehyde and 4-methylphenylthiourea in the presence of a base such as potassium hydroxide. The resulting product is then purified through recrystallization to obtain this compound in a pure form.

Scientific Research Applications

5-(3-bromo-4,5-dihydroxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

(5Z)-5-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c1-9-2-4-11(5-3-9)17-19-16(22)14(23-17)8-10-6-12(18)15(21)13(20)7-10/h2-8,20-21H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQKQSJCEVWZCU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC(=C(C(=C3)Br)O)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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